4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, an iodine atom, and a methylpyrimidinamine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the chlorophenoxy intermediate, which is then iodinated and coupled with a methylpyrimidinamine derivative. The reaction conditions typically involve the use of solvents like acetonitrile or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻), resulting in different derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer drugs and kinase inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This inhibition is achieved through binding to the active site of the kinase, preventing substrate access and subsequent phosphorylation events .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: This compound shares the chlorophenoxy group but differs in its quinoline core and methoxy substitution.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid: Similar to the previous compound but with a carboxylic acid group instead of an amide.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: Another related compound with a different core structure and functional groups .
Eigenschaften
CAS-Nummer |
919278-46-9 |
---|---|
Molekularformel |
C11H10ClIN4O |
Molekulargewicht |
376.58 g/mol |
IUPAC-Name |
4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C11H10ClIN4O/c1-15-9-10(13)16-5-17-11(9)18-6-2-3-8(14)7(12)4-6/h2-5,15H,14H2,1H3 |
InChI-Schlüssel |
FLFPBYVPOREAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=CN=C1I)OC2=CC(=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.